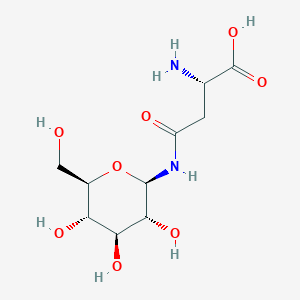

N-Glycosyl-L-asparagine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O8 |

|---|---|

Molecular Weight |

294.26 g/mol |

IUPAC Name |

(2S)-2-amino-4-oxo-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid |

InChI |

InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)/t3-,4+,6+,7-,8+,9+/m0/s1 |

InChI Key |

RDVZONQWDDILKB-ITZFQDDFSA-N |

SMILES |

C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O |

Origin of Product |

United States |

Biosynthesis of the N Glycosyl L Asparagine Linkage

Glycosyltransferase Families Involved in N-Glycosylation Initiation and Processing

The biosynthesis of N-linked glycans is dependent on the coordinated action of numerous glycosyltransferases, enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule. nih.govnih.gov These enzymes are categorized into families based on sequence and structural similarities. In the context of N-glycosylation, these families are critical for both the assembly of the precursor oligosaccharide and the subsequent processing of the glycan chain. nih.govmdpi.com

The initial steps of N-glycan synthesis involve glycosyltransferases that assemble the dolichol-linked oligosaccharide precursor. oup.com These enzymes are typically membrane-associated and utilize nucleotide sugars or dolichol-phosphate-linked sugars as donors. nih.gov Following the transfer of the precursor to the protein, a different set of glycosidases and glycosyltransferases in the ER and Golgi apparatus are responsible for trimming and elaborating the N-glycan, leading to the diverse array of mature glycan structures. nih.govcreative-proteomics.com

Interactive Table: Key Glycosyltransferase Families in N-Glycosylation

| Family | Function | Location |

|---|---|---|

| GT13 | Initiates the conversion of oligomannose to hybrid and complex glycans. mdpi.com | Golgi |

| GT18 | Catalyzes the addition of β1-6 linked GlcNAc to form branched N-glycans. mdpi.com | Golgi |

| GT66 | Part of the Oligosaccharyltransferase (OST) complex, transfers the oligosaccharide to asparagine. wikipedia.org | ER |

Dolichol-linked Oligosaccharide Precursor Synthesis

The synthesis of the N-glycosyl-L-asparagine linkage begins with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a long-chain polyisoprenoid lipid carrier called dolichol phosphate (B84403), which is embedded in the ER membrane. yeastgenome.orgwikipedia.org This process is highly conserved among eukaryotes. reactome.org

The assembly of the precursor, typically Glc₃Man₉GlcNAc₂-PP-dolichol in higher eukaryotes, occurs in a stepwise manner. oup.com The initial steps take place on the cytosolic face of the ER membrane, starting with the transfer of N-acetylglucosamine (GlcNAc) and mannose residues to dolichol phosphate. researchgate.netfrontiersin.org The growing oligosaccharide chain is then flipped across the ER membrane into the lumen. reactome.orgresearchgate.net Within the lumen, further mannose and glucose residues are added from dolichol-phosphate-mannose and dolichol-phosphate-glucose donors to complete the precursor. researchgate.netnih.gov

Oligosaccharyltransferase (OST) Complex-Mediated Glycosylation of Asparagine Residues

The central event in the formation of the this compound linkage is the en bloc transfer of the pre-assembled dolichol-linked oligosaccharide to the nascent polypeptide chain. mdpi.comwikipedia.org This crucial reaction is catalyzed by the oligosaccharyltransferase (OST) complex, a multi-subunit enzyme embedded in the ER membrane. nih.govwikipedia.orgnih.gov The OST complex is often associated with the protein translocation channel, or translocon, allowing it to access the nascent polypeptide as it enters the ER lumen. wikipedia.org

The catalytic core of the OST complex is the STT3 subunit, which is evolutionarily conserved across all domains of life. mdpi.comnih.gov The transfer reaction involves a nucleophilic attack by the side-chain amide nitrogen of an asparagine residue on the C1 position of the innermost GlcNAc of the lipid-linked oligosaccharide, with dolichol pyrophosphate acting as the leaving group. mdpi.com

Substrate Specificity and Recognition Mechanisms in this compound Formation (Asn-X-Ser/Thr Sequon)

The OST complex does not glycosylate asparagine residues indiscriminately. The primary determinant for N-glycosylation is the presence of a specific amino acid sequence known as a sequon, which is Asn-X-Ser or Asn-X-Thr, where X can be any amino acid except proline. wikipedia.orgwikipedia.orgnih.gov The presence of proline at the X position is known to completely block core glycosylation. nih.gov

While the Asn-X-Ser/Thr sequon is necessary, it is not always sufficient for glycosylation to occur. nih.gov The efficiency of glycosylation can be influenced by the amino acid at the X position. For instance, certain amino acids like tryptophan, aspartic acid, and leucine (B10760876) at the X position are associated with inefficient core glycosylation. nih.gov The amino acid at the +1 position (following Ser/Thr) can also influence efficiency. oup.com Furthermore, the three-dimensional structure of the protein plays a critical role; the sequon must be accessible to the active site of the OST complex. oup.comwikipedia.org The active site of the OST is located approximately 30-40 Å from the luminal surface of the ER membrane, which can prevent the glycosylation of sequons located too close to a transmembrane domain. oup.com

Interactive Table: Influence of 'X' Residue on Glycosylation Efficiency

| 'X' Residue in Asn-X-Ser Sequon | Glycosylation Efficiency |

|---|---|

| Proline | Blocked nih.gov |

| Tryptophan, Aspartic Acid, Leucine | Inefficient nih.gov |

Regulation of N-Glycosylation Biosynthesis Pathways

The biosynthesis of N-linked glycans is a tightly regulated process influenced by several factors to ensure proper protein glycosylation. creative-proteomics.com The availability of nucleotide sugar donors, such as UDP-GlcNAc, is a key regulatory point and is controlled by metabolic pathways like the hexosamine biosynthetic pathway. creative-proteomics.comfrontiersin.org

Co-translational and Post-translational Aspects of N-Glycosylation Initiation

N-glycosylation is predominantly a co-translational event, meaning the oligosaccharide is transferred to the asparagine residue while the polypeptide chain is still being synthesized and translocated into the ER. nih.govnih.gov The close association of the OST complex with the translocon facilitates this process. wikipedia.orgnih.gov

However, N-glycosylation can also occur post-translationally, after the protein has been fully synthesized and released from the ribosome. nih.govumassmed.edu In mammals, this is often mediated by a distinct isoform of the OST complex. nih.govresearchgate.net There are two major OST isoforms, characterized by their catalytic subunits, STT3A and STT3B. wikipedia.orgnih.gov The STT3A-containing complex is primarily responsible for co-translational glycosylation. nih.govresearchgate.net In contrast, the STT3B-containing complex can mediate both co-translational and post-translational glycosylation, often acting on sites that were "skipped" by the STT3A complex. nih.govumassmed.edu This dual system allows for sequential scanning of polypeptides for glycosylation sites, maximizing the efficiency of N-glycosylation. nih.gov Post-translational glycosylation is particularly important for modifying sites near the C-terminus of proteins or in regions that may not have been accessible during translation. nih.govnih.gov

Cellular and Molecular Functions of N Glycosyl L Asparagine

Role in Protein Folding and Quality Control in the Endoplasmic Reticulum

The endoplasmic reticulum (ER) is the primary site for the synthesis and maturation of a significant portion of the eukaryotic proteome, including most secreted and membrane-bound proteins. smw.chthermofisher.com N-linked glycosylation, initiated in the ER, is integral to the proper folding and quality control of these proteins. wikipedia.orgthermofisher.com

The process begins with the en bloc transfer of a pre-assembled oligosaccharide, typically Glc₃Man₉GlcNAc₂, from a dolichol phosphate (B84403) lipid carrier to a nascent polypeptide chain. nih.govfrontiersin.org This transfer is catalyzed by the oligosaccharyltransferase (OST) complex, which recognizes the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline) on the protein. nih.govfrontiersin.orgfrontiersin.org The attachment of this large, hydrophilic glycan enhances the solubility of the folding polypeptide and prevents its aggregation. wikipedia.orgnih.gov

Following the initial glycosylation, the N-linked glycan acts as a signal for the recruitment of ER-resident lectin chaperones, such as calnexin (B1179193) and calreticulin. smw.chnih.gov These chaperones, along with associated folding enzymes, facilitate the correct folding of the glycoprotein (B1211001). smw.ch The processing of the glycan by glucosidases and mannosidases serves as a "molecular clock" for protein folding. frontiersin.org If a protein fails to fold correctly within a certain timeframe, specific mannose trimming signals its entry into the ER-associated degradation (ERAD) pathway, where it is targeted for destruction. smw.chfrontiersin.org This quality control mechanism ensures that only properly folded and functional proteins are transported out of the ER. thermofisher.com

Involvement in Intracellular Protein Trafficking and Secretion

Once properly folded, N-glycosylated proteins are transported from the ER to the Golgi apparatus for further processing and sorting to their final destinations. thermofisher.comnih.gov The N-glycans themselves can act as sorting signals. thermofisher.com For instance, the phosphorylation of mannose residues on N-glycans of lysosomal enzymes in the Golgi apparatus creates mannose-6-phosphate (B13060355) (M6P) tags. thermofisher.com These M6P-tagged proteins are recognized by M6P receptors, which mediate their transport to lysosomes. thermofisher.com

The structure of the N-glycan can also influence the trafficking of proteins to the cell surface. Studies on the BRI2 protein, linked to familial British and Danish dementias, have shown that N-glycosylation at asparagine 170 is crucial for its proper trafficking to the cell surface. nih.gov Mutation of this glycosylation site leads to reduced cell surface expression of the protein. nih.gov Similarly, for the protein CLN5, the lack of glycosylation at specific sites can cause the protein to be retained in the ER or secreted instead of being trafficked to the lysosome. plos.org

Furthermore, N-glycosylation is important for the secretion of certain proteins. For example, the secretion of the inflammatory mediator HMGB1, which lacks a traditional signal peptide for secretion, is dependent on its N-glycosylation. biologists.com

Contribution to Cell-Cell Recognition and Adhesion

N-linked glycans on the surface of cells play a crucial role in mediating interactions between cells, a process vital for tissue formation and immune responses. wikipedia.orgwikipedia.org These glycans can be recognized by lectins, which are carbohydrate-binding proteins on the surface of other cells. wikipedia.org This lectin-glycan interaction facilitates cell-cell adhesion. wikipedia.org

A prime example of this is the role of N-glycans in the function of integrins, a family of cell adhesion molecules. mdpi.com The proper N-glycosylation of integrins is essential for their ability to bind to the extracellular matrix and to other cells. nih.gov For instance, the removal of N-glycans from α5β1-integrin blocks its binding to fibronectin. nih.gov

The structure of N-glycans can also modulate the adhesive properties of cells. Changes in the branching of N-glycans on the surface of tumor cells have been linked to their metastatic potential, affecting their migration and invasion capabilities. nih.gov

Modulation of Receptor-Ligand Interactions

The N-glycans attached to cell surface receptors can significantly influence their ability to bind to their specific ligands, thereby modulating cellular signaling. uochb.czmdpi.com These glycans can either directly participate in the binding interface or indirectly alter the conformation of the receptor to affect ligand affinity. mdpi.com

A well-studied example is the CD44 receptor and its ligand, hyaluronan. uochb.cz Research has shown that N-glycosylation of CD44 modulates its binding to hyaluronan by shielding certain binding sites and promoting others, effectively altering the receptor's affinity. uochb.cz Similarly, the N-glycosylation of the epidermal growth factor receptor (EGFR) has been shown to be important for its interaction with its ligands.

In the context of the immune system, the N-glycosylation of immune checkpoint proteins like PD-1 and PD-L1 can affect their interaction, which is a critical target in cancer immunotherapy. researchgate.net Glycosylation of PD-1 can influence its binding to therapeutic antibodies, highlighting the importance of considering glycosylation in drug development. researchgate.net

Influence on Enzyme Activity and Stability

N-linked glycosylation can have a profound impact on the catalytic activity and stability of enzymes. wikipedia.orgnih.gov The attached glycans can stabilize the protein structure, protecting it from denaturation by heat, extreme pH, or proteolytic degradation. oup.comresearchgate.net

The effect of N-glycosylation on enzyme activity is varied and specific to the enzyme and the location of the glycan. nih.govresearchgate.net In some cases, glycosylation is essential for catalytic function. For instance, in human hepatic lipase, the N-linked glycan at asparagine-56 is indispensable for its enzymatic activity. nih.gov Mutation of this site renders the enzyme inactive. nih.gov

Conversely, the removal of certain N-glycans can sometimes enhance enzyme stability. oup.com The effect of glycosylation on substrate binding and turnover is also complex, with glycans having the potential to either stimulate or inhibit these processes. nih.gov

N-Glycosyl-L-asparagine in Immune System Modulation (Molecular Mechanisms)

N-linked glycosylation is a critical regulator of both the innate and adaptive immune systems, influencing the function of various immune cells and molecules. mdpi.comfrontiersin.org

Innate Immunity:

Neutrophils: N-glycosylation of surface molecules like the MAC-1 integrin is involved in neutrophil trafficking and interaction with other immune cells. frontiersin.org

Natural Killer (NK) Cells: The function of NK cell receptors, such as the activating receptor FcγRIIIa (CD16a), is modulated by their N-glycosylation, which affects their ability to mediate antibody-dependent cell-mediated cytotoxicity (ADCC). frontiersin.org

Monocytes and Macrophages: Changes in N-glycosylation patterns on these cells are observed in chronic inflammatory diseases and are thought to orchestrate their immune response. frontiersin.org

Adaptive Immunity:

T Cells: N-glycosylation of the T-cell receptor (TCR) is important for its proper folding and signaling. mdpi.com Glycosylation also influences the activation and maturation of T cells. dovepress.com

B Cells: The development and function of B cells are regulated by N-glycan branching. For example, the absence of branched N-glycans can impair the expression of the CD19 co-receptor, disrupting B cell development. mdpi.com

Antibodies (Immunoglobulins): The N-glycans attached to the Fc region of antibodies, particularly IgG, play a crucial role in their effector functions by modulating their binding to Fc receptors on immune cells. frontiersin.org

Glycan-mediated Signal Transduction Pathways

N-linked glycans on cell surface receptors and signaling molecules are key players in the initiation and modulation of signal transduction pathways. thermofisher.comnih.gov They can influence signaling by affecting receptor dimerization, ligand binding, and the recruitment of downstream signaling components. thermofisher.com

For example, alterations in N-glycosylation are known to impact cancer-related signaling pathways. researchgate.net Changes in the glycan structures on receptors can lead to aberrant signaling, contributing to processes like cell proliferation, invasion, and angiogenesis. researchgate.net The Wnt signaling pathway, for instance, can induce the expression of PD-L1, and the subsequent N-glycosylation of PD-L1 is crucial for its translocation to the cell membrane and its role in immune evasion. researchgate.net

Catabolism and Turnover of N Glycosyl L Asparagine

Lysosomal Glycoside Hydrolases Involved in N-Glycan Degradation

The primary site for the degradation of glycoproteins is the lysosome. nih.gov Glycoproteins are delivered to lysosomes through endocytosis or autophagy. nih.gov Within this acidic organelle, a host of soluble hydrolases, including proteases and glycosidases, work in concert to break down these complex macromolecules. nih.gov Most of these glycan-degrading enzymes have optimal pH levels between 4.0 and 5.5. nih.gov

The degradation of N-linked glycans is a highly ordered process. It typically proceeds via the sequential removal of individual monosaccharides from the non-reducing end of the glycan chain by specific exoglycosidases. nih.govnih.gov For instance, the removal of fucose residues, both at the core and on the periphery, is often an initial and essential step. pnas.orgnih.gov The enzyme α-L-fucosidase 1 (FUCA1) is critical for cleaving fucose from N-linked glycans, an event necessary for the subsequent degradation of the glycan structure. pnas.org Following the action of various exoglycosidases, the remaining glycan core is further processed. Oligomannosyl N-glycans that enter the lysosome are hydrolyzed by an α-mannosidase. nih.gov

Deficiencies in these lysosomal glycoside hydrolases can lead to a group of genetic disorders known as lysosomal storage diseases, where undigested glycans accumulate in the lysosomes, causing a range of developmental problems. wikipedia.org

Table 1: Key Lysosomal Glycoside Hydrolases in N-Glycan Degradation

| Enzyme | Function |

| α-L-fucosidase 1 (FUCA1) | Cleaves fucose from terminal branches and the core of N-glycans. pnas.org |

| α-Mannosidase | Hydrolyzes oligomannosyl N-glycans. nih.gov |

| Exoglycosidases | Sequentially remove terminal monosaccharides from the non-reducing end of glycans. nih.gov |

Endoplasmic Reticulum-Associated Degradation (ERAD) of Glycoproteins

Before glycoproteins are targeted to the lysosome for degradation, a quality control system in the endoplasmic reticulum (ER) ensures that only correctly folded proteins are transported to their final destinations. molbiolcell.orgfrontiersin.org Misfolded or unassembled proteins are retained in the ER and ultimately degraded through a process called Endoplasmic Reticulum-Associated Degradation (ERAD). molbiolcell.orgfrontiersin.orgopen.ac.uk

In the ERAD pathway for glycoproteins, terminally misfolded glycoproteins are recognized and targeted for retro-translocation from the ER to the cytosol. molbiolcell.org This recognition often involves lectin-like molecular chaperones such as calnexin (B1179193) (CNX) and calreticulin. molbiolcell.org Misfolded glycoproteins can be transferred to ER degradation-enhancing α-mannosidase-like protein 1 (EDEM1), which recognizes the trimmed mannose residues on the N-glycan. molbiolcell.orgfrontiersin.org This mannose trimming acts as a signal, flagging the glycoprotein (B1211001) for degradation. frontiersin.orgfrontiersin.org

Once in the cytosol, the N-glycans are removed from the misfolded proteins by the enzyme peptide:N-glycanase (PNGase). nih.gov This deglycosylation step is thought to facilitate the subsequent degradation of the protein by the 26S proteasome. nih.gov The released free N-glycans are then further catabolized in the cytosol. nih.gov Interestingly, distinct ERAD pathways exist for glycoproteins and non-glycoproteins, and under certain stress conditions, these pathways can be interchangeable. molbiolcell.org

Table 2: Key Components of the Glycoprotein ERAD Pathway

| Component | Role |

| Calnexin (CNX)/Calreticulin | Lectin-like chaperones that recognize misfolded glycoproteins. molbiolcell.org |

| EDEM1 | Receives terminally misfolded glycoproteins and promotes their degradation. molbiolcell.org |

| α-Mannosidases | Trim mannose residues on N-glycans, creating a degradation signal. frontiersin.orgfrontiersin.org |

| Peptide:N-glycanase (PNGase) | Removes N-glycans from misfolded proteins in the cytosol. nih.gov |

| 26S Proteasome | Degrades the deglycosylated polypeptide chain. nih.govoup.com |

Aspartylglucosaminidase (AGA) and Asparagine-linked Glycan Hydrolysis

A key enzyme in the final stage of N-linked glycoprotein catabolism is Aspartylglucosaminidase (AGA), also known as N(4)-(beta-N-acetylglucosaminyl)-L-asparaginase. wikipedia.orgspandidos-publications.com This lysosomal amidohydrolase catalyzes the hydrolysis of the amide bond between the N-acetylglucosamine (GlcNAc) residue and the asparagine (Asn) of the polypeptide chain. wikipedia.orgspandidos-publications.comrsc.org This action releases the entire glycan chain from the asparagine residue. medchemexpress.com

The activity of AGA is a critical step, representing one of the final processes in the lysosomal breakdown of glycoproteins. wikipedia.orgnih.gov For AGA to efficiently cleave the GlcNAc-Asn linkage, extensive prior proteolysis of the glycoprotein is required, as the enzyme needs free alpha-carboxyl and amino groups on the asparagine residue. nih.gov Furthermore, the removal of the core fucose from the N-glycan appears to be a prerequisite for AGA action. nih.gov The products of the AGA-catalyzed reaction are aspartic acid and an aminoglycan, which non-enzymatically hydrolyzes to release the oligosaccharide and an ammonium (B1175870) ion. rsc.org

A deficiency in the AGA enzyme, caused by mutations in the AGA gene, leads to the lysosomal storage disease aspartylglycosaminuria, which results in the accumulation of glycoasparagines in tissues and urine and is characterized by progressive neurodegeneration. wikipedia.orgnih.govjulkari.fi

Microbial Catabolic Pathways for Glycoprotein-derived N-Glycosyl-L-asparagine

The human gut microbiota possesses remarkable capabilities to metabolize host-derived molecules, including components of glycoproteins. nih.govasm.org Commensal bacteria can utilize the glycan portions of N-glycoproteins, and recent research has shed light on specific pathways for the catabolism of this compound derivatives. nih.govasm.org

A notable example is the metabolic pathway identified in the commensal bacterium Lactobacillus casei for the utilization of fucosyl-α-1,6-N-GlcNAc-Asn (6'FN-Asn), a core component of mammalian N-glycoproteins. nih.govasm.org This pathway involves a specific gene cluster (alf-2) that encodes the necessary enzymes for the breakdown of this glycoamino acid. nih.govasm.org

The process begins with the transport of 6'FN-Asn into the bacterial cell. Inside the cell, an α-L-fucosidase (AlfC) defucosylates the molecule, generating GlcNAc-Asn. nih.govasm.org This resulting glycoamino acid is then processed by a glycosylasparaginase (AsnA2), which hydrolyzes the bond between GlcNAc and asparagine. nih.govasm.org This hydrolysis releases aspartate and N-acetylglucosamine (GlcNAc), which can then be used as a carbon source by the bacterium. nih.govasm.org This pathway highlights a sophisticated mechanism by which gut microbes can scavenge and utilize complex host-derived nutrients. nih.govasm.org

Table 3: Microbial Catabolic Pathway for Fucosyl-α-1,6-N-GlcNAc-Asn in Lactobacillus casei

| Step | Enzyme/Protein | Substrate | Product(s) |

| Transport | AlfH (MFS permease) | Fucosyl-α-1,6-N-GlcNAc-Asn | Intracellular Fucosyl-α-1,6-N-GlcNAc-Asn |

| Defucosylation | AlfC (α-L-fucosidase) | Fucosyl-α-1,6-N-GlcNAc-Asn | GlcNAc-Asn + Fucose |

| Hydrolysis | AsnA2 (Glycosylasparaginase) | GlcNAc-Asn | Aspartate + N-acetylglucosamine (GlcNAc) |

Structural Biology of N Glycosyl L Asparagine Containing Glycoproteins

Conformational Analysis of the N-Glycosyl-L-asparagine Linkage

The primary torsion angles defining the Asn-GlcNAc linkage are φ (phi) and ψ (psi). A statistical analysis of high-resolution glycoprotein (B1211001) structures from the Protein Data Bank (PDB) reveals that this linkage predominantly adopts a single, well-populated conformation. researchgate.netresearchgate.net This preferred conformation is characterized by average torsion angles of approximately -60.2° ± 21.1° for φ and 176.8° ± 12.0° for ψ. researchgate.net The ψ torsion angle, which describes rotation around a C-N bond with partial double-bond character, exhibits limited rotational freedom, similar to a peptide bond, resulting in a value close to 180°. nih.gov In contrast, the φ torsion angle, which describes rotation around a single bond, shows a greater degree of rotational freedom. nih.gov

While a predominant conformation exists, less frequent alternative conformations have been observed. nih.gov These alternative orientations can be stabilized by specific interactions with the local protein environment, such as CH-π interactions with aromatic residues. nih.gov The conformation of the asparagine side chain itself, described by the χ1 and χ2 torsion angles, is also influenced by glycosylation, which tends to reduce its flexibility. oup.com

| Glycoprotein (PDB ID) | φ (phi) Angle (°) | ψ (psi) Angle (°) |

|---|---|---|

| Human IgG1 Fc (2dts) | -75.8 | 175.1 |

| Glucose Oxidase (1gal) | -65.3 | -178.5 |

| Fungal β-glucosidase (5fji) - Conformation 1 | -80.0 | -175.0 |

| Fungal β-glucosidase (5fji) - Conformation 2 | 65.0 | 178.0 |

Influence of Glycan Structure on Protein Tertiary and Quaternary Structure

Studies comparing glycosylated and non-glycosylated forms of the same protein have shown that N-glycosylation generally enhances thermodynamic stability. pnas.org This stabilization is often attributed to a destabilization of the unfolded state rather than a direct stabilization of the folded state. pnas.org The increased stability is reflected in higher melting temperatures (Tm) for glycosylated proteins. pnas.orgcreative-biolabs.com For example, the removal of N-glycans from certain therapeutic proteins can lead to a decrease in their transition temperature by 5-8°C, indicating lower thermal stability. creative-biolabs.com

The structure of the N-glycan, whether it is a high-mannose, hybrid, or complex type, can have differential effects on protein structure and function. nih.govvectorlabs.com High-mannose glycans, for instance, can be involved in quality control mechanisms during protein folding in the endoplasmic reticulum. nih.gov Complex-type glycans, with their varied branching and terminal modifications, can play crucial roles in mediating protein-protein interactions and influencing the quaternary structure of multi-subunit proteins. researchgate.net In the case of antibodies, the specific composition of the N-glycan at Asn297 in the Fc region is known to influence the conformation of the Cγ2 domains and modulate the antibody's effector functions. nih.gov

While N-glycosylation generally does not induce large-scale conformational changes in the folded protein, it can subtly alter the orientation of domains and the flexibility of surface loops. pnas.org The presence of the glycan can also sterically shield portions of the protein surface, protecting them from proteolysis. oup.com

| Protein | Glycosylation Status | Melting Temperature (Tm) (°C) | Reference |

|---|---|---|---|

| α1-Antitrypsin | Glycosylated | 62.5 | nih.gov |

| α1-Antitrypsin | Non-glycosylated | 57.5 | nih.gov |

| IgG1-Fc | Fully Glycosylated | ~70 | creative-biolabs.com |

| IgG1-Fc | Deglycosylated | ~62-65 | creative-biolabs.com |

Glycan Dynamics and Their Impact on Protein Flexibility

N-linked glycans are dynamic entities that can exhibit considerable motion relative to the protein surface. This flexibility, in turn, influences the dynamics and conformational flexibility of the glycoprotein itself. Molecular dynamics (MD) simulations have been instrumental in revealing the intricate interplay between glycan motion and protein flexibility.

Conversely, in some instances, N-glycosylation can enhance the conformational flexibility of certain protein regions. creative-biolabs.com This can be particularly important for proteins that require a degree of flexibility for their function, such as enzymes or receptors that undergo conformational changes upon ligand binding. The dynamic nature of the glycans can create a more fluid local environment, allowing for greater movement of adjacent protein segments. The extent of this effect can depend on the size and composition of the glycan, as well as its interactions with the protein surface.

| Protein (PDB ID) | Residue Range | RMSF (Å) - Glycosylated | RMSF (Å) - Non-glycosylated |

|---|---|---|---|

| SARS-CoV-2 Spike Glycoprotein (6VXX) | Vicinity of N-glycans | Lower | Higher |

| Interleukin-33 Receptor (sST2) | Overall | Lower | Higher |

Glycan-Protein Interactions and Binding Sites

The intramolecular interactions between N-linked glycans and the surface of the protein to which they are attached play a critical role in stabilizing the glycoprotein structure and modulating its function. These non-covalent interactions are diverse and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netresearchgate.net

Hydrogen bonds can form between the hydroxyl groups of the sugar residues and polar or charged amino acid side chains on the protein surface. nih.gov These interactions are crucial for anchoring the glycan to the protein and restricting its conformational freedom. nih.gov

Hydrophobic interactions, particularly stacking interactions between the apolar faces of the sugar rings and the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine, are also common. oup.comresearchgate.netnih.gov These interactions contribute significantly to the stability of the glycan-protein interface. The acetyl groups of N-acetylglucosamine and N-acetylneuraminic acid can also participate in hydrophobic contacts. nih.gov

The specific amino acid residues that form the binding site for the N-glycan are often located in close proximity to the glycosylation site in the primary sequence, but can also be brought into contact by the tertiary fold of the protein. oup.com The core GlcNAc and mannose residues are frequently involved in these interactions. nih.gov For example, in the Fc fragment of human IgG1, the α1-6 arm of the N-glycan at Asn297 makes contact with hydrophobic residues Phe241 and Phe243 and forms hydrogen bonds with Lys246, Asp265, and Arg301. nih.gov

| Glycan Residue | Interacting Protein Residue | Type of Interaction |

|---|---|---|

| α1-6 arm Man | Phe241 | Hydrophobic |

| α1-6 arm Man | Phe243 | Hydrophobic |

| α1-6 arm Man | Lys246 | Hydrogen Bond |

| α1-6 arm Man | Asp265 | Hydrogen Bond |

| α1-6 arm Man | Arg301 | Hydrogen Bond |

| Core Fucose | Tyr296 | Hydrophobic |

Advanced Methodologies for N Glycosyl L Asparagine Research

Mass Spectrometry-Based Glycoproteomics for N-Glycosylation Site Mapping

Mass spectrometry (MS) has become the cornerstone for the large-scale identification and characterization of N-linked glycoproteins and their specific modification sites. nih.govoup.com MS-based glycoproteomic approaches have enabled the profiling of thousands of glycoproteins from complex biological samples, including body fluids and tissues. nih.govjohnshopkins.edu A common workflow involves the enzymatic release of N-glycans from glycopeptides using Peptide-N-glycosidase F (PNGase F). This enzyme is an amidase that cleaves the bond between the asparagine and the innermost N-acetylglucosamine (GlcNAc) residue. nih.gov In this process, the asparagine residue is deamidated to aspartic acid, resulting in a characteristic mass increase of approximately 1 Dalton (+0.984 Da). nih.govnih.gov This mass shift serves as a diagnostic signature in the mass spectrometer, allowing for the precise identification of sites that were formerly N-glycosylated. nih.gov This strategy has been instrumental in creating extensive datasets, with databases like the N-GlycositeAtlas cataloging over 30,000 glycosite-containing peptides from more than 7,200 human N-glycoproteins. umn.edunih.gov

A critical challenge in glycoproteomics is the low abundance of glycopeptides relative to their non-glycosylated counterparts, coupled with their poor ionization efficiency in the mass spectrometer. nih.govoup.com To overcome this, various enrichment strategies are employed to selectively isolate glycopeptides from complex protein digests prior to MS analysis. nih.gov These methods are essential for enabling comprehensive site mapping.

Key enrichment strategies include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This is one of the most common methods for non-selective glycopeptide enrichment. nih.gov It separates molecules based on their hydrophilicity, and the highly polar glycan moieties cause glycopeptides to be retained longer on the HILIC stationary phase than non-glycosylated peptides. nih.govoup.com

Lectin Affinity Chromatography (LAC): This technique utilizes the specific binding affinities of lectins for particular carbohydrate structures. nih.gov Different lectins can be used to isolate specific classes of glycopeptides. For example, Concanavalin A (ConA) binds to mannose-rich glycans, while Wheat Germ Agglutinin (WGA) recognizes N-acetylglucosamine and sialic acid residues. nih.gov Using multiple lectins in series (multi-lectin affinity chromatography) can broaden the range of captured glycopeptides. nih.gov

Chemical Methods: Covalent chemistry offers another route for enrichment. Hydrazide chemistry involves the oxidation of cis-diol groups in the glycans to aldehydes, which are then covalently captured by hydrazide-functionalized beads. researchgate.net Another approach is boronic acid affinity chromatography, which forms a reversible covalent bond with the cis-diols present in many glycans. researchgate.net

Bioorthogonal Ligation: This modern strategy involves metabolically labeling glycans with a chemically unique tag, such as an azide (B81097) group. oup.com After protein digestion, the azide-tagged glycopeptides can be selectively captured through a bioorthogonal chemical reaction, like the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), onto a solid support. oup.comoup.com

Table 1: Comparison of Glycopeptide Enrichment Strategies

| Strategy | Principle of Separation | Selectivity | Key Advantages |

|---|---|---|---|

| HILIC | Based on the hydrophilicity of the glycan moiety. | Non-selective for glycan type. | Broad coverage of different glycopeptides; commercially available. oup.com |

| Lectin Affinity | Specific binding of lectins to carbohydrate structures. | Selective for specific glycan motifs. | Can target specific glycan classes for focused analysis. nih.gov |

| Chemical Methods | Covalent reaction with functional groups on glycans (e.g., cis-diols). | Broadly reactive with many glycan types. | Forms stable covalent linkages for robust capture. researchgate.net |

| Bioorthogonal Ligation | Covalent capture of metabolically labeled glycopeptides. | Highly specific for labeled glycans. | Very high specificity, reducing co-enrichment of non-glycosylated peptides. oup.com |

Once glycopeptides are enriched and introduced into the mass spectrometer, tandem mass spectrometry (MS/MS) is used to determine the peptide sequence and confirm the N-Glycosyl-L-asparagine linkage site. researchgate.net This involves isolating a specific glycopeptide ion, fragmenting it, and analyzing the resulting fragment ions. Different fragmentation methods provide complementary information.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are "ergodic" methods where energy is distributed throughout the ion before fragmentation. This typically results in the cleavage of the most labile bonds, which are the glycosidic linkages connecting the sugar units. frontiersin.org This fragmentation pattern produces characteristic low-mass oxonium ions (e.g., m/z 204.08 for HexNAc, m/z 366.14 for Hex-HexNAc) that serve as reporter ions for the presence of a glycopeptide. johnshopkins.edu While glycan information is obtained, the peptide backbone may remain largely intact, sometimes making sequencing difficult.

Electron Transfer Dissociation (ETD): This is a "non-ergodic" fragmentation technique that involves transferring an electron to the peptide ion, causing fragmentation along the peptide backbone (c- and z-type ions) while leaving fragile post-translational modifications, like glycans, intact. frontiersin.org This makes ETD exceptionally powerful for unambiguously identifying the exact site of glycosylation on the peptide sequence, as the entire glycan mass remains attached to the modified asparagine residue in the fragment ions. oup.comfrontiersin.org

Combining these fragmentation techniques in a single analysis provides a comprehensive characterization of the glycopeptide, revealing the peptide sequence, the site of attachment, and compositional information about the glycan. frontiersin.org

Table 2: Comparison of MS/MS Fragmentation Techniques for Glycopeptide Analysis

| Technique | Fragmentation Mechanism | Primary Cleavage Site | Key Information Provided |

|---|---|---|---|

| CID/HCD | Vibrational excitation via collision with inert gas. | Labile glycosidic bonds. | Glycan composition (from oxonium ions) and peptide sequence. johnshopkins.edu |

| ETD | Electron transfer from a radical anion. | Peptide backbone (N-Cα bond). | Unambiguous localization of the glycosylation site with intact glycan attached. frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed, atom-level structural elucidation of N-glycosylated peptides in solution. While MS can provide information on composition and site of attachment, NMR can define the three-dimensional structure of the glycan, including the specific stereochemistry and linkages between sugar residues.

Using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can:

Identify Monosaccharide Composition: The unique chemical shifts and coupling patterns in a ¹H NMR spectrum can help identify the types of sugar residues present. hmdb.ca

Determine Anomeric Configuration: The coupling constant of the anomeric proton (the proton on the carbon atom involved in the glycosidic bond) reveals whether the linkage is α or β.

Establish Glycosidic Linkages: 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can identify correlations between protons and carbons that are two or three bonds apart. This allows for the direct identification of which carbon atom of one sugar is linked to the anomeric carbon of the next, for example, a (1→4) or (1→6) linkage.

X-ray Crystallography of N-Glycosylated Proteins

X-ray crystallography provides high-resolution, three-dimensional structural information of N-glycosylated proteins in the solid state. glycoforum.gr.jp This technique can visualize the precise atomic coordinates of the protein, the this compound linkage, and, in favorable cases, the attached glycan. However, obtaining diffraction-quality crystals of glycoproteins is notoriously difficult. nih.gov The intrinsic flexibility and structural heterogeneity of N-glycans often interfere with the formation of a well-ordered crystal lattice. glycoforum.gr.jpnih.gov

Several strategies have been developed to overcome these challenges:

Glycan Trimming: Treating the glycoprotein (B1211001) with glycosidases to trim the flexible outer branches of the N-glycan, leaving a smaller, more uniform core structure, can improve crystallization. glycoforum.gr.jp

Glyco-engineering: Producing glycoproteins in host cell lines that have been genetically engineered to produce shorter, more homogeneous N-glycans can significantly aid in crystallization. iucr.orgresearchgate.net For instance, the GlycoDelete HEK293 cell line produces N-glycans that are essentially small stumps, reducing heterogeneity and promoting the formation of well-diffracting crystals. iucr.org

When the electron density for the N-glycan is well-resolved in a crystal structure, it is often because the glycan is stabilized through interactions with the protein surface or with neighboring molecules in the crystal lattice. nih.gov These structures provide invaluable insights into the structural roles of N-glycans, such as stabilizing protein conformations or mediating intermolecular interactions. nih.gov

Bioinformatic Approaches for N-Glycosylation Prediction and Analysis

Bioinformatics and computational tools are indispensable for analyzing the large datasets generated by glycoproteomics and for predicting glycosylation events from protein sequences. mdpi.combenthamdirect.com

A primary focus of glyco-bioinformatics is the prediction of N-glycosylation sites. N-linked glycosylation occurs at an asparagine residue within the consensus sequence (or sequon) Asn-X-Ser/Thr, where X can be any amino acid except proline. oup.com However, the presence of this sequon is necessary but not sufficient for glycosylation to occur; many potential sites are left unmodified. nih.gov

Computational predictors have been developed to more accurately identify which sequons are likely to be glycosylated. These tools often use machine learning algorithms and incorporate a variety of sequence and structural features, including:

The amino acid sequence surrounding the sequon.

The physicochemical properties of the amino acids.

Predicted protein secondary structure (e.g., alpha-helix, beta-sheet).

Solvent accessibility of the asparagine residue. oup.com

Modern tools have advanced to using deep learning models, which can learn complex patterns from large datasets of experimentally verified glycosylation sites. nih.gov

Table 3: Selected Bioinformatic Tools for N-Glycosylation Prediction

| Tool Name | Methodology | Key Features |

|---|---|---|

| NetNGlyc | Artificial Neural Networks | Predicts N-glycosylation sites based on sequence context. mdpi.com |

| GlycoMine | Support Vector Machines (SVM) | Predicts N-, O-, and C-linked glycosylation sites. mdpi.com |

| NGlycPred | Random Forest Algorithm | Incorporates both sequence and protein structural information for prediction. oup.com |

| DeepNGlyPred | Deep Neural Networks (DNN) | A modern deep learning approach for predicting N-linked sites within the N-X-S/T sequon. nih.gov |

In addition to prediction, bioinformatic databases are critical resources for the field. Databases such as N-GlycositeAtlas serve as central repositories for MS-derived human N-glycosylation sites, facilitating large-scale analysis and comparison across different studies, tissues, and disease states. umn.edunih.gov

Glycan Array Technology for N-Glycan Binding Specificity Analysis

The biological functions of N-glycans are often mediated through their recognition by glycan-binding proteins (GBPs), such as lectins. nih.gov Glycan array technology is a powerful, high-throughput platform for characterizing these interactions. nih.gov

In a typical glycan array experiment, a large library of diverse, structurally defined glycans is chemically immobilized in discrete spots on a solid surface, such as a glass slide. nih.gov A protein of interest, which has been fluorescently labeled, is then incubated over the array. The protein will bind to the specific glycans for which it has an affinity. After washing away unbound protein, the array is scanned with a laser, and the fluorescence intensity at each spot reveals the strength of the binding interaction. nih.govoup.com

This technology is used to:

Determine the binding specificity of lectins, antibodies, and other GBPs. nih.gov

Identify the glycan ligands for viral or bacterial proteins involved in host-pathogen interactions.

Profile the glycan-binding antibodies present in patient serum for biomarker discovery.

More recent innovations include cell-based glycan arrays, where glycans are presented on a cell surface, more closely mimicking their natural context. springernature.combioglyco.com This allows for the study of interactions that may be influenced by the presentation and density of glycans on a cell membrane.

CRISPR/Cas9 and Gene Editing for Modulating N-Glycosylation Pathways

The advent of CRISPR/Cas9 and other nuclease-based gene-editing tools like zinc-finger nucleases (ZFNs) and transcription activator-like effector nucleases (TALENs) has revolutionized the study of N-glycosylation. nih.gov These technologies permit the precise, rapid, and cost-effective targeted modification of genes, known as "glycogenes," that are responsible for the intricate N-glycosylation pathway. nih.gov This allows researchers to reprogram the glycosylation machinery within cells to investigate the function of specific glycans and to engineer cell lines for various biotechnological applications. nih.gov

A primary application of CRISPR/Cas9 in this field is the targeted knockout of genes to understand their function or to create cell lines with more desirable, human-like glycosylation patterns. For instance, in insect cells, which are commonly used for producing recombinant proteins, the fdl (fused lobes) gene is a key enzyme that creates insect-specific paucimannosidic N-glycans. researchgate.net Using CRISPR/Cas9 to edit the fdl gene in Drosophila melanogaster S2 cells resulted in a significant reduction of these insect-type structures and the production of more complex, mammalian-type N-glycans. researchgate.net This demonstrates the power of CRISPR/Cas9 to "glycoengineer" cell lines for producing therapeutic glycoproteins with specific glycan structures. researchgate.net

Multiplex CRISPR/Cas9 genome editing has been used to simultaneously target multiple genes to achieve more significant modifications of the N-glycosylation pathway. In one study, five α-1,3-fucosyltransferase and two β-1,2-xylosyltransferase genes were knocked out in Nicotiana benthamiana, a plant used in molecular farming. researchgate.net This multiplex editing resulted in stable, Cas9-free homozygous plant lines that lack the immunogenic glycans typically produced by plants, making them more suitable for producing therapeutic proteins for human use. researchgate.netnih.gov The resulting plants showed no discernible side effects on their growth or morphology. researchgate.net

Furthermore, genome-wide CRISPR knockout screens have become a powerful tool for identifying genetic dependencies in disease states. A screen in CALR-mutant myeloproliferative neoplasms (MPNs) identified the N-glycosylation pathway as a critical dependency for the survival of these cancer cells. nih.gov The study pinpointed the Dpm2 gene, which is essential for N-glycosylation, as a key vulnerability, validating the pathway as a potential therapeutic target. nih.gov

To facilitate such research, specialized CRISPR libraries targeting genes involved in glycosylation have been developed. The GlycoGene CRISPR library, for example, allows for the systematic knockout of any gene involved in human glycosylation, enabling researchers to establish relationships between glycan structures, the genes that synthesize them, and their biological functions. synthego.com

| Target Gene/s | Organism/Cell Line | Editing Outcome | Significance |

|---|---|---|---|

| fdl (fused lobes) | Drosophila melanogaster S2 cells | Reduced insect-type paucimannosidic N-glycans; increased production of mammalian-type complex N-glycans. researchgate.net | Demonstrates glycoengineering potential for producing recombinant proteins with tailored glycosylation. researchgate.net |

| α-1,3-fucosyltransferase (5 genes) & β-1,2-xylosyltransferase (2 genes) | Nicotiana benthamiana | Simultaneous knockout of seven genes, creating stable, Cas9-free homozygous lines. researchgate.net | Eliminates plant-specific immunogenic glycans, making the system suitable for producing safer therapeutic proteins. researchgate.net |

| Dpm2 | CALR-mutant hematopoietic cells | Identified as an essential gene for the growth of mutant CALR-expressing cells. nih.gov | Validated the N-glycosylation pathway as a therapeutic vulnerability in certain cancers. nih.gov |

| Human Glycosyltransferase Genome | Human cell lines | Creation of a validated gRNA library for systematic gene knockout. nih.gov | Enables large-scale functional genomics studies of glycosylation pathways. synthego.com |

Synthetic Glycochemistry for Probe and Substrate Development

Synthetic glycochemistry provides the essential tools to build specific N-glycan structures from the ground up. This chemical synthesis is crucial for creating well-defined molecular probes and substrates that are otherwise difficult to isolate in homogenous forms from natural sources. These synthetic molecules are indispensable for studying the specific interactions between this compound-containing glycans and glycan-binding proteins (GBPs), as well as for elucidating the mechanisms of glycosyltransferases and glycosidases.

The chemical synthesis of complex N-glycans is a challenging endeavor that requires sophisticated strategies involving the use of various protecting groups to selectively mask or reveal hydroxyl groups on the sugar monomers. This allows for the controlled, stepwise assembly of oligosaccharide chains with precise linkages and stereochemistry. For example, the orthogonal protecting group Alloc on the C-2 hydroxyl of mannose has been explored to improve the yield and selectivity of glycosylation reactions, streamlining the synthetic process. acs.org

A powerful strategy combines the strengths of chemical synthesis and enzymatic reactions to efficiently assemble complex N-glycans. acs.org Chemical methods are first used to construct core glycan structures, which then serve as common substrates for various glycosyltransferases. acs.org These enzymes can then be used to add further sugar residues with high specificity, allowing for the diversification of the core structure into a library of related, but distinct, complex N-glycans. This chemoenzymatic approach was used to prepare 26 well-defined asymmetric N-glycans to investigate their binding profiles with influenza hemagglutinin subtypes. acs.org

These synthetic glycans, often attached to a linker or fluorescent tag, serve as probes in glycan arrays. These arrays are powerful tools for high-throughput screening of glycan-protein interactions, revealing the specific glycan structures recognized by lectins, antibodies, or viral proteins. The insights gained from these studies are fundamental to understanding the role of N-glycosylation in cell recognition, signaling, and pathogenesis.

| Synthetic Product Type | Methodology | Application | Example/Significance |

|---|---|---|---|

| Asymmetric N-glycan core structures | Chemical synthesis using orthogonal protecting groups (e.g., Alloc group on mannose). acs.org | Serve as common substrates for enzymatic extension. acs.org | Improves overall yield and selectivity, enabling flexible access to a series of closely related glycan antennae structures. acs.org |

| Library of complex asymmetric N-glycans | Chemoenzymatic synthesis: Chemical synthesis of a core followed by enzymatic diversification using glycosyltransferases (e.g., fucosyltransferases, sialyltransferases). acs.org | Probes for studying glycan-protein interactions. | A library of 26 unique N-glycans was created to systematically analyze binding preferences of influenza hemagglutinin. acs.org |

| N- and O-glycosyl derivatives of L-asparagine | Chemical synthesis of glycosides. nih.gov | Substrates for studying hydrolysis and structure-activity relationships. | Allows for detailed characterization of the chemical and physical properties of the fundamental glycopeptide linkage. nih.gov |

Dysregulation of N Glycosyl L Asparagine in Pathological Mechanisms

Molecular Basis of Congenital Disorders of Glycosylation (CDG) Affecting N-Glycosylation

Congenital Disorders of Glycosylation (CDG) are a group of rare genetic disorders resulting from defects in the synthesis and processing of glycans. rarediseases.org The majority of these disorders affect the N-linked glycosylation pathway and are typically inherited in an autosomal recessive manner. chop.edu These disorders are broadly classified into two main types. Type I CDGs are characterized by defects in the assembly of the lipid-linked oligosaccharide (LLO) precursor or its transfer to the nascent polypeptide chain. nih.gov In contrast, Type II CDGs involve defects in the trimming and processing of the protein-bound N-glycan. nih.gov

A prominent example of a Type I CDG is PMM2-CDG , the most common form of CDG, which is caused by mutations in the PMM2 gene. medlineplus.govrarediseases.orgcdghub.com This gene encodes the enzyme phosphomannomutase 2, which is crucial for the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate. medlineplus.govappliedtherapeutics.com A deficiency in this enzyme leads to a shortage of GDP-mannose and dolichol-phosphate-mannose, which are essential donors for the synthesis of the LLO precursor. cdghub.com This results in incomplete LLO structures and, consequently, hypoglycosylation of a wide range of proteins. medlineplus.govappliedtherapeutics.com The clinical manifestations of PMM2-CDG are severe and multi-systemic, including neurological impairment, developmental delay, and coagulopathies. medlineplus.govelsevierpure.com

Another illustrative example of a Type I CDG is ALG6-CDG , which results from mutations in the ALG6 gene. storymd.commedlineplus.govbmj.com This gene encodes an α-1,3-glucosyltransferase, an enzyme responsible for adding the first glucose residue to the growing LLO precursor in the endoplasmic reticulum. cdghub.comnih.gov Defective ALG6 enzyme activity leads to the production of an incomplete LLO that lacks the initial glucose moiety. medlineplus.gov This aberrant precursor is inefficiently transferred to proteins, leading to hypoglycosylation. medlineplus.gov While the clinical presentation of ALG6-CDG is variable, it often includes neurological symptoms such as hypotonia, developmental delay, and seizures. storymd.commedlineplus.gov

The molecular diagnosis of N-glycosylation defects often relies on analyzing the glycosylation status of serum transferrin. nih.gov In Type I CDG, there is a characteristic loss of one or both N-glycans, while in Type II CDG, the protein-bound glycans are present but incompletely processed. nih.gov

| Disorder | Affected Gene | Enzymatic Defect | Molecular Consequence | CDG Type |

|---|---|---|---|---|

| PMM2-CDG | PMM2 | Phosphomannomutase 2 | Reduced synthesis of GDP-mannose and Dol-P-mannose, leading to incomplete LLO precursor. | Type I |

| ALG6-CDG | ALG6 | α-1,3-glucosyltransferase | Incomplete LLO precursor lacking the first glucose residue, leading to inefficient transfer to proteins. | Type I |

Aberrant N-Glycosylation in Malignancy Development (Molecular Mechanisms)

Alterations in N-glycosylation are a hallmark of cancer and play a pivotal role in tumor progression, invasion, and metastasis. These changes are often the result of dysregulated expression and activity of glycosyltransferases within the cancer cells. nih.gov

One of the most significant changes observed in cancer is an increase in the branching of N-glycans, particularly β1,6-N-acetylglucosamine (GlcNAc) branching. This modification is catalyzed by the enzyme N-acetylglucosaminyltransferase V (GnT-V), encoded by the MGAT5 gene. Increased GnT-V activity leads to the formation of highly branched, complex-type N-glycans on cell surface receptors such as E-cadherin and integrins. These bulky glycan structures can disrupt the normal function of these adhesion molecules, weakening cell-cell adhesion and promoting cancer cell invasion and metastasis.

Conversely, the expression of bisecting GlcNAc, a modification that can inhibit N-glycan branching, is often decreased in cancer. This is due to the downregulation of the enzyme N-acetylglucosaminyltransferase III (GnT-III). The loss of the bisecting GlcNAc structure is associated with a more aggressive tumor phenotype.

Increased sialylation is another common feature of cancer-associated N-glycans. Sialyltransferases, the enzymes responsible for adding sialic acid residues to the termini of glycan chains, are often upregulated in cancer. The resulting sialylated glycans, such as sialyl Lewis antigens, can act as ligands for selectins on endothelial cells, facilitating the adhesion of circulating tumor cells to the blood vessel wall, a critical step in metastasis.

Furthermore, core fucosylation, the addition of a fucose residue to the innermost GlcNAc of the N-glycan core, is frequently altered in cancer. This modification is catalyzed by fucosyltransferase 8 (FUT8). Aberrant core fucosylation can modulate the activity of growth factor receptors, such as the epidermal growth factor receptor (EGFR), thereby contributing to uncontrolled cell proliferation.

The molecular mechanisms by which these aberrant N-glycans contribute to malignancy are multifaceted. They can alter the conformation and clustering of cell surface receptors, modulate cell signaling pathways, and mediate interactions with the tumor microenvironment, including immune cells.

| Alteration in N-Glycosylation | Key Enzyme(s) | Molecular Mechanism in Malignancy |

|---|---|---|

| Increased β1,6-GlcNAc Branching | GnT-V (MGAT5) | Disrupts cell-cell adhesion (e.g., E-cadherin function), promoting invasion and metastasis. |

| Decreased Bisecting GlcNAc | GnT-III (MGAT3) | Leads to increased N-glycan branching and a more aggressive tumor phenotype. |

| Increased Sialylation (e.g., Sialyl Lewis antigens) | Sialyltransferases | Mediates adhesion of tumor cells to endothelial selectins, facilitating metastasis. |

| Altered Core Fucosylation | FUT8 | Modulates the activity of growth factor receptors (e.g., EGFR), promoting proliferation. |

N-Glycosyl-L-asparagine Modifications in Neurodegenerative Disease Pathogenesis (Molecular Insights)

Emerging evidence indicates that aberrant N-glycosylation plays a significant role in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.gov These modifications can influence protein aggregation, neuroinflammation, and neuronal signaling. nih.govoup.com

In the context of Alzheimer's disease, several key proteins involved in its pathology are N-glycosylated, including the amyloid precursor protein (APP) and the β-secretase (BACE1) enzyme that cleaves it. nih.gov Alterations in the N-glycan profile of BACE1 can affect its stability and subcellular localization, thereby influencing the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques. nih.gov Specifically, an increase in bisecting GlcNAc structures on BACE1 has been shown to slow its degradation, leading to increased Aβ generation.

In Parkinson's disease, the pathological hallmark is the aggregation of α-synuclein into Lewy bodies. While α-synuclein itself is not N-glycosylated, aberrant N-glycosylation of other proteins can contribute to the disease process. For instance, the dopamine (B1211576) transporter (DAT), a glycoprotein (B1211001) crucial for dopamine reuptake, can have altered N-glycosylation in PD, which may affect its function and contribute to dopaminergic neuron degeneration. nih.gov Additionally, N-glycoproteomic studies have identified changes in the glycosylation of serum proteins in PD patients, including an increase in core fucosylation and sialylation. nih.gov These changes may reflect systemic inflammatory processes that are increasingly recognized as being involved in PD pathogenesis. The unfolded protein response (UPR), a cellular stress response pathway, is often activated in neurodegenerative diseases and is closely linked to N-glycosylation, as many of the key players in the UPR are glycoproteins. nih.gov

Viral and Bacterial Pathogen Exploitation of N-Glycosylation for Host Interaction

Both viral and bacterial pathogens have evolved sophisticated mechanisms to exploit the host's N-glycosylation machinery to facilitate their survival, replication, and dissemination.

Enveloped viruses, such as influenza virus, HIV, and coronaviruses, extensively glycosylate their surface proteins. nih.govnih.gov These viral glycoproteins are decorated with host-derived N-glycans, creating a "glycan shield" that can mask underlying viral protein epitopes from recognition by the host's immune system, particularly neutralizing antibodies. frontiersin.org The density and composition of these N-glycans can influence viral tropism and infectivity. For example, the hemagglutinin (HA) protein of the influenza virus contains multiple N-glycosylation sites, and alterations in these sites can affect its binding to sialic acid-containing receptors on host cells. nih.govportlandpress.com Similarly, the spike (S) protein of SARS-CoV-2 is heavily N-glycosylated, and these glycans play a role in its interaction with the ACE2 receptor and in modulating its conformational changes required for membrane fusion. nih.gov

In addition to immune evasion, viruses can also utilize host cell N-glycans as attachment factors or receptors for entry. nih.gov For instance, some viruses have lectin-like domains on their surface proteins that bind to specific glycans on the host cell surface, facilitating initial attachment and subsequent entry.

Bacterial pathogens also interact with host N-glycans to promote colonization and infection. Many bacteria express adhesins on their surface that specifically recognize and bind to N-glycans on host epithelial cells. This interaction is a critical first step in establishing an infection. For example, Helicobacter pylori, a bacterium that colonizes the human stomach and can cause ulcers and gastric cancer, expresses adhesins that bind to fucosylated and sialylated N-glycans on gastric epithelial cells.

Furthermore, some bacteria can modulate the host's glycosylation pathways to their advantage. For instance, certain bacterial toxins can directly alter the glycosylation of host proteins, disrupting cellular processes and contributing to the pathogen's virulence.

Endogenous Regulation of N-Glycosylation in Disease States

The cellular machinery responsible for N-glycosylation is subject to complex endogenous regulation, which can be altered in disease states, thereby contributing to the pathological phenotype. The expression and activity of glycosyltransferases, the enzymes that build and modify glycan chains, are tightly controlled at multiple levels, including transcriptional, translational, and post-translational. tandfonline.commdpi.com

In cancer, for example, the expression of key glycosyltransferases is often dysregulated. oncotarget.comnih.gov This can be due to genetic mutations, epigenetic modifications such as DNA methylation and histone acetylation, or alterations in signaling pathways that control the transcription of glycosyltransferase genes. tandfonline.commdpi.com For instance, oncogenic signaling pathways can lead to the upregulation of enzymes like GnT-V, promoting the synthesis of pro-metastatic branched N-glycans. nih.gov

During viral infections, the host cell can modulate its glycosylation pathways as part of the antiviral response. frontiersin.orgasm.org However, as discussed previously, viruses can also hijack this machinery. The unfolded protein response (UPR), which is often activated during viral infection due to the high demand for viral protein synthesis, is intricately linked to N-glycosylation. frontiersin.org The UPR can influence the expression of chaperones and enzymes involved in glycosylation, thereby altering the glycan profile of both host and viral proteins. nih.gov

In neurodegenerative diseases, cellular stress and neuroinflammation can lead to changes in the expression and localization of glycosyltransferases in neurons and glial cells. nih.govoup.com For example, inflammatory cytokines can alter the expression of sialyltransferases, leading to changes in the sialylation of cell surface glycoproteins and modulating inflammatory responses. nih.gov

The availability of nucleotide sugar substrates is also a critical regulatory point for N-glycosylation. Metabolic pathways, such as the hexosamine biosynthetic pathway, which produces UDP-GlcNAc, are often dysregulated in diseases like cancer and can directly impact the flux through the glycosylation machinery. oncotarget.com

Synthetic Chemistry Approaches to N Glycosyl L Asparagine and Analogs for Research

Chemoenzymatic Synthesis of N-Glycopeptides and N-Glycoproteins

The chemoenzymatic approach to synthesizing N-glycopeptides and N-glycoproteins combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering a highly efficient route to producing homogeneous glycoproteins. This strategy typically involves the chemical synthesis of a peptide backbone containing an N-acetylglucosamine (GlcNAc) residue at the desired N-glycosylation site, followed by the enzymatic transfer of a pre-assembled oligosaccharide to this GlcNAc acceptor.

A key class of enzymes utilized in this approach is the endo-β-N-acetylglucosaminidases (ENGases). These enzymes catalyze the hydrolysis of the glycosidic bond between the two GlcNAc residues in the core of an N-glycan. acs.org However, under specific conditions, certain ENGases can be employed to catalyze the reverse reaction, known as transglycosylation, transferring an oligosaccharide from a donor to a GlcNAc-bearing acceptor. Commonly used ENGases include Endo-A from Arthrobacter protophormiae and Endo-M from Mucor hiemalis. acs.org These enzymes exhibit distinct substrate specificities; Endo-A is specific for high-mannose type N-glycans, while Endo-M can process a broader range of N-glycans, including high-mannose, hybrid, and complex types. acs.org

To enhance the synthetic efficiency and overcome the hydrolytic activity of wild-type ENGases, researchers have developed engineered versions known as glycosynthases. iris-biotech.denih.gov These mutant enzymes, such as EndoM-N175A and EndoA-N171A, are designed to favor the transglycosylation reaction while minimizing product hydrolysis. iris-biotech.denih.gov For instance, kinetic studies have shown that the enhanced synthetic efficiency of the EndoA-N171A mutant is due to a significant reduction in its hydrolytic activity towards both the donor and the product, coupled with an increased transglycosylation activity. iris-biotech.de

The donor substrates for these enzymatic reactions are often activated oligosaccharides, with sugar oxazolines being particularly effective. acs.org The chemoenzymatic approach using glycosynthases and sugar oxazoline (B21484) donors has been successfully applied to the synthesis of various complex N-glycopeptides and N-glycoproteins, including fragments of HIV-1 gp120. acs.org

The general workflow for this chemoenzymatic synthesis is a two-step process. First, the peptide backbone with a GlcNAc moiety at the specific asparagine residue is prepared using solid-phase peptide synthesis (SPPS). Subsequently, an intact oligosaccharide is transferred to this acceptor by an appropriate ENGase or glycosynthase to yield the target glycopeptide. acs.org This method allows for the precise installation of defined glycan structures onto proteins, which is crucial for studying the structure-function relationships of glycoproteins.

Chemical Ligation Strategies for N-Glycosyl-L-asparagine Bond Formation

Chemical ligation strategies provide powerful tools for the synthesis of large glycopeptides and glycoproteins by joining smaller, unprotected peptide fragments. Among these, Native Chemical Ligation (NCL) has emerged as a prominent method for forming a native peptide bond at the ligation site. nih.govnih.gov

NCL involves the reaction between two unprotected peptide fragments in aqueous solution at neutral pH. One fragment is a C-terminal peptide thioester, and the other possesses an N-terminal cysteine residue. nih.gov The reaction proceeds through a chemoselective transthioesterification, where the thiol side chain of the N-terminal cysteine attacks the C-terminal thioester of the other peptide. This is followed by a rapid and irreversible intramolecular S-to-N acyl shift, resulting in the formation of a stable, native amide bond at the ligation junction. nih.govacs.org

A significant advantage of NCL is its compatibility with the complex and often sensitive carbohydrate moieties of glycopeptides. This allows for the site-specific incorporation of glycosylation into synthetic proteins. nih.gov The preparation of the required glycopeptide thioesters is a critical step and can be achieved through methods like N→S acyl transfer from precursors containing a C-terminal cysteine residue. wdlubellgroup.com

Solid-Phase Peptide Synthesis (SPPS) plays a crucial role in the synthesis of the glycopeptide fragments used in chemical ligation. kirj.ee In a common approach, a pre-formed glycosylated asparagine building block is incorporated into the peptide chain during SPPS. nih.gov Alternatively, a post-assembly glycosylation strategy can be employed where the glycan is attached to the peptide after its synthesis on the solid support. kirj.eeresearchgate.net The choice of protecting groups for the aspartic acid side chain is critical to allow for selective deprotection and subsequent glycosylation on the solid phase. researchgate.net

The combination of SPPS and NCL has enabled the total chemical synthesis of glycoproteins. For example, the synthesis of a glycoform of the chemokine monocyte chemotactic protein-3 (MCP-3) was achieved through two consecutive native chemical ligations of three peptide/glycopeptide fragments. biorxiv.org This convergent strategy allows for the assembly of large, homogeneously glycosylated proteins that are difficult to obtain from natural sources.

Synthesis of this compound Mimetics and Probes

The synthesis of this compound mimetics and probes is a vital area of research for studying the roles of N-linked glycosylation in biological processes. These synthetic analogs are designed to mimic the natural structure while offering enhanced stability or serving as tools for biochemical investigations.

Triazole-Linked N-Glycopeptide Mimetics:

One common strategy to create stable mimics of the N-glycosidic bond is to replace the amide linkage with a 1,2,3-triazole ring. This is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile click chemistry reaction. acs.org In this approach, an azido-functionalized sugar is reacted with an alkyne-containing peptide. The resulting 1,4-disubstituted triazole serves as a stable isostere of the amide bond in the natural N-glycopeptide. acs.org This methodology has been used in the solid-phase synthesis of very large glycoprotein (B1211001) analogues, demonstrating its robustness and compatibility with both chemical and enzymatic modifications.

Aza-Asparagine Mimetics:

Aza-peptides are analogs in which the α-carbon of an amino acid residue is replaced by a nitrogen atom. acs.org This modification introduces significant changes to the peptide backbone, including altered conformational preferences and increased resistance to proteolytic degradation. The synthesis of aza-peptides can be challenging and often requires specialized building blocks and coupling strategies. For the solid-phase synthesis of aza-peptides, N'-alkyl fluoren-9-ylmethyl carbazates can be activated with phosgene (B1210022) for coupling. acs.org While the direct synthesis of an N-glycosylated aza-asparagine building block is complex, the principles of aza-peptide synthesis could be applied to create such a mimetic. This would involve the synthesis of a suitably protected aza-asparagine precursor followed by glycosylation and incorporation into a peptide sequence.

Probes for Studying N-Glycosylation:

Synthetic probes are essential for identifying and characterizing glycoproteins and the enzymes involved in their biosynthesis and processing. These probes often incorporate reporter groups such as fluorophores or biotin (B1667282) for detection. For example, clickable monosaccharides functionalized with an azide (B81097) or alkyne group can be metabolically incorporated into the glycan structures of proteins. Subsequent reaction with a complementary probe via click chemistry allows for the visualization and identification of these glycosylated proteins.

Development of Inhibitors Targeting N-Glycosylation Enzymes

The development of specific inhibitors for enzymes involved in the N-glycosylation pathway is crucial for both fundamental research and therapeutic applications. These inhibitors can be used to dissect the complex biological roles of N-glycans and to target diseases where glycosylation is dysregulated.

Inhibitors of Oligosaccharyltransferase (OST):

The oligosaccharyltransferase (OST) is the enzyme complex responsible for the transfer of the oligosaccharide from a lipid donor to the asparagine residue of a nascent polypeptide. A notable inhibitor of OST is NGI-1, a small molecule that has been shown to block the activity of both catalytic subunits of the mammalian OST complex, STT3A and STT3B, with a preference for STT3B. researchgate.net The inhibition of OST by NGI-1 leads to reduced glycosylation of target proteins and has been explored as a potential therapeutic strategy in cancer. Structure-activity relationship studies of NGI-1 analogs have been conducted to develop more potent and selective inhibitors, with modifications to the heterocyclic core and its substituents influencing the inhibitory activity against STT3A and STT3B. researchgate.net

Inhibitors of N-Glycan Processing Enzymes:

After the initial transfer of the oligosaccharide, it undergoes extensive processing by a series of glycosidases in the endoplasmic reticulum and Golgi apparatus. Inhibitors of these processing enzymes can alter the final structure of the N-glycans.

Glucosidase Inhibitors: Plant alkaloids such as castanospermine and deoxynojirimycin are potent inhibitors of α-glucosidases I and II, which are involved in the initial trimming of glucose residues from the N-glycan precursor. nih.gov Inhibition of these enzymes leads to the accumulation of glucosylated high-mannose type N-glycans.

Mannosidase Inhibitors: Swainsonine (B1682842) is a well-known inhibitor of Golgi α-mannosidase II, an enzyme that plays a key role in the conversion of high-mannose N-glycans to complex and hybrid types. nih.gov Treatment of cells with swainsonine results in the production of glycoproteins with hybrid-type N-glycans instead of complex-type glycans.

Inhibitors of Endo-β-N-acetylglucosaminidases (ENGases):

Mechanism-based inhibitors have been developed for ENGases. Oligosaccharide thiazolines, in which the anomeric oxygen of the corresponding N-glycan oxazoline is replaced by sulfur, have been shown to be potent inhibitors of ENGases. wdlubellgroup.com The inhibitory potency of these compounds is dependent on the size of the oligosaccharide, with larger oligosaccharide thiazolines exhibiting stronger inhibition. wdlubellgroup.com These inhibitors are valuable tools for studying the biological functions of ENGases.

Evolutionary Perspectives and Comparative Glycobiology of N Glycosyl L Asparagine

Conservation of N-Glycosylation Pathways Across Eukaryotic Domains

N-linked glycosylation is a highly conserved process in eukaryotes, pointing to its ancient origins and fundamental importance. nih.gov The initial stages of the N-glycosylation pathway, which occur in the endoplasmic reticulum (ER), are particularly well-preserved across diverse eukaryotic taxa. nih.govnih.gov This conservation is evident in the synthesis of a lipid-linked oligosaccharide (LLO) precursor, which is then transferred en bloc to nascent polypeptide chains. nih.govnih.gov

The core structure of the N-glycan precursor is remarkably consistent in most eukaryotes, consisting of a 14-sugar oligosaccharide with the composition Glc₃Man₉GlcNAc₂. pnas.orgoup.com This precursor is assembled on a dolichol phosphate (B84403) carrier embedded in the ER membrane. oup.com The oligosaccharyltransferase (OST) complex, the enzyme responsible for transferring the glycan from the dolichol carrier to the asparagine residue of the protein, is also a highly conserved component of this pathway. pnas.org

The intracellular functions of these conserved N-linked glycans, particularly their role in protein folding and quality control within the ER, underscore the evolutionary pressure to maintain this pathway. nih.gov The cycles of glucose removal and re-addition from the core glycan act as a quality control mechanism to ensure that only correctly folded proteins are trafficked out of the ER. nih.govbohrium.com This intricate system of chaperones and enzymes that recognize specific glycan structures is a hallmark of eukaryotic cells. youtube.com